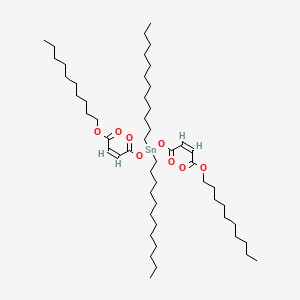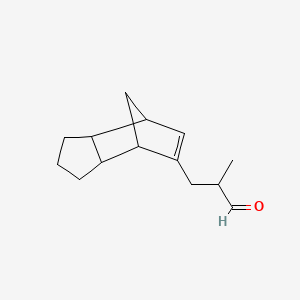
2,3,3a,4,7,7a-Hexahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3a,4,7,7a-Hexahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde is a complex organic compound with a unique structure. It is known for its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 2,3,3a,4,7,7a-Hexahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde involves several steps. The primary synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve the use of catalysts to enhance the reaction efficiency and yield. Specific details on the reaction conditions and catalysts used can vary depending on the desired purity and application of the compound .
Analyse Chemischer Reaktionen
2,3,3a,4,7,7a-Hexahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to convert the compound into alcohols or alkanes.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the compound, altering its chemical properties and reactivity
Wissenschaftliche Forschungsanwendungen
2,3,3a,4,7,7a-Hexahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,3,3a,4,7,7a-Hexahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, affecting various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2,3,3a,4,7,7a-Hexahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde can be compared to other similar compounds such as:
- 4,7-Methano-1H-indene, octahydro-
- Tricyclo[5.2.1.02,6]decane
- Tetrahydrodicyclopentadiene
These compounds share structural similarities but differ in their chemical properties and reactivity. The unique structure of this compound gives it distinct advantages in certain applications, such as increased stability and specific reactivity .
Eigenschaften
CAS-Nummer |
94231-54-6 |
|---|---|
Molekularformel |
C14H20O |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
2-methyl-3-(8-tricyclo[5.2.1.02,6]dec-8-enyl)propanal |
InChI |
InChI=1S/C14H20O/c1-9(8-15)5-10-6-11-7-14(10)13-4-2-3-12(11)13/h6,8-9,11-14H,2-5,7H2,1H3 |
InChI-Schlüssel |
MYGSQSSMAQWWNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC2CC1C3C2CCC3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


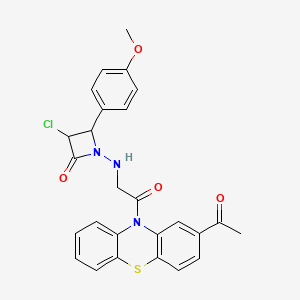
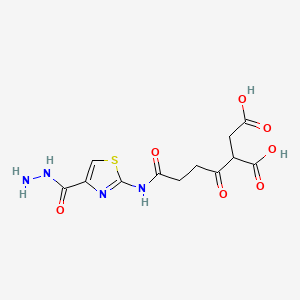

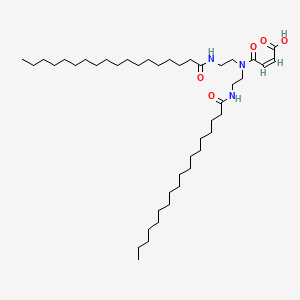
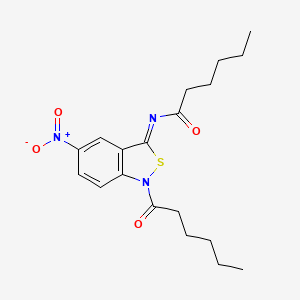
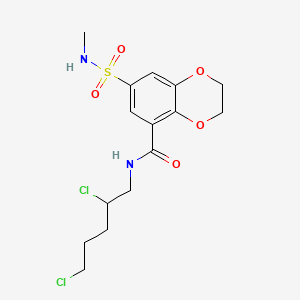


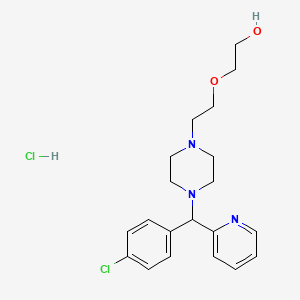

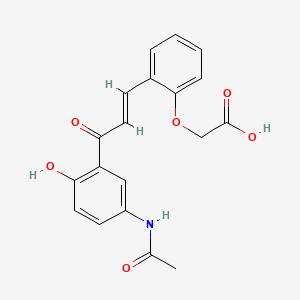
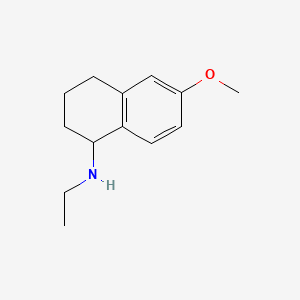
![2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]acetic acid;morpholine](/img/structure/B12695114.png)
